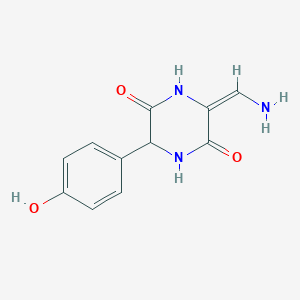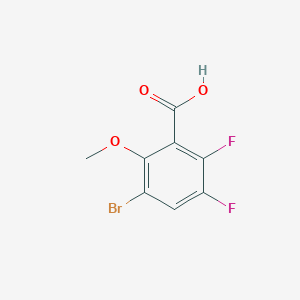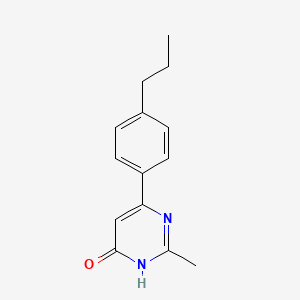
Nujiangefolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nujiangefolin A is a natural compound belonging to the class of polycyclic polyprenylated acylphloroglucinols. It is derived from the Garcinia species, particularly Garcinia nujiangensis. This compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nujiangefolin A involves several steps, starting from the extraction of the natural product from Garcinia nujiangensis. The extraction process typically uses solvents like acetone or ethanol. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from plant sources, followed by purification and crystallization. Advances in biotechnological methods may pave the way for more efficient production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Nujiangefolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Nujiangefolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polycyclic polyprenylated acylphloroglucinols.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anticancer properties, particularly in reducing cancer cell proliferation and inducing apoptosis.
Wirkmechanismus
Nujiangefolin A exerts its effects primarily through the regulation of autophagy and apoptosis. It interacts with specific molecular targets, such as the chaperone protein HSPA8, to induce autophagosome accumulation and promote cell death in cancer cells. This mechanism is crucial for its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oblongifolin C: Another polycyclic polyprenylated acylphloroglucinol with anticancer properties.
Guttiferone K: Similar in structure but differs in the nature of the C-6 side chain.
Uniqueness
Nujiangefolin A is unique due to its specific molecular structure and the pathways it targets. Unlike other similar compounds, it has shown selective activity against certain cancer cell lines, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C38H48O6 |
|---|---|
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione |
InChI |
InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1 |
InChI-Schlüssel |
GNNBHBRZPVSHKB-IVQHQZAFSA-N |
Isomerische SMILES |
CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Kanonische SMILES |
CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)

![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
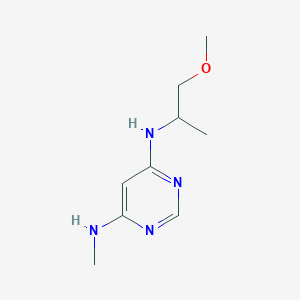
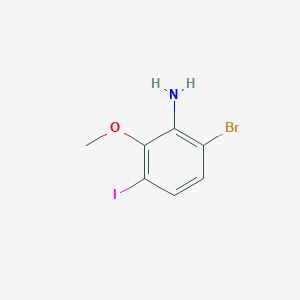




![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)

